3-(Methylamino)azepan-2-one
Overview
Description
3-(Methylamino)azepan-2-one is a research chemical with the molecular formula C7H14N2O . It is also known as 1-methyl-3-(methylamino)azepan-2-one hydrochloride .
Synthesis Analysis
The synthesis of azepine derivatives, such as 3-(Methylamino)azepan-2-one, has been discussed in various publications . For instance, Ch. S. Burgey et al. reported a novel synthesis of (3R,6S)-3-amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one .Molecular Structure Analysis
The InChI code for 3-(Methylamino)azepan-2-one is1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10)
. This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
3-(Methylamino)azepan-2-one is a powder with a molecular weight of 142.2 .Scientific Research Applications
Catalytic Applications
An innovative approach involves the Rh(III)-catalyzed C–H activation/cycloaddition of benzamides and methylenecyclopropanes, showcasing the efficiency of using simple starting materials under mild conditions to synthesize spiro dihydroisoquinolinones and furan-fused azepinones, which are convertible to biologically relevant heterocycles (Cui, Zhang, & Wu, 2013).
Development of Ionic Liquids
Research has demonstrated the synthesis of azepanium ionic liquids from azepane as a starting material, offering a new family of room-temperature ionic liquids. These substances address the disposal issue of a coproduct from the polyamide industry, presenting an environmental benefit and potential applications in electrolytes and other materials (Belhocine et al., 2011).
Heterocyclic Compound Synthesis
A new strategy for constructing heterocyclic rings such as 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives has been reported. This involves the intramolecular condensation of tertiary enamides with aldehydes, yielding compounds with potential pharmaceutical applications (Zhu, Zhao, & Wang, 2015).
Synthetic Methodologies
In synthetic chemistry, the creation of azepinones through innovative pathways, such as the [4 + 3]-annulation of benzamides and vinylcarbenoids catalyzed by Rh(III), exemplifies the compound's role in facilitating the development of efficient synthetic methodologies (Cui, Zhang, Wang, & Wu, 2013).
Material Science Applications
In materials science, the synthesis of polyamide 6/modified silica composite materials through a coupled polymerization process involving 1,1′,1′′,1′′′-silanetetrayltetrakis-(azepan-2-one) demonstrates the compound's utility in creating advanced materials with enhanced properties (Nagel et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-(methylamino)azepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDJOZZRBORZQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984299 | |
Record name | 6-(Methylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)azepan-2-one | |
CAS RN |
65796-91-0 | |
Record name | Hexahydro-3-(methylamino)-2H-azepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65796-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-3-(methylamino)-2H-azepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065796910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Methylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-3-(methylamino)-2H-azepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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